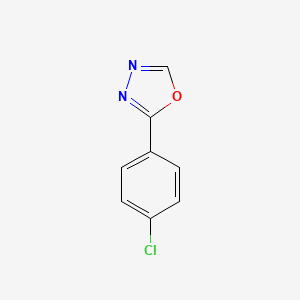

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDXVQMLKGODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469229 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23289-10-3 | |

| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-chlorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key structural motif in a variety of pharmacologically active agents, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] This guide details established synthetic methodologies, including the widely employed cyclodehydration of acylhydrazones, and outlines the critical characterization techniques necessary to confirm the structure and purity of the target compound. By providing both theoretical underpinnings and practical, step-by-step protocols, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural unit is a bioisostere for carboxylic acids and amides, offering improved pharmacokinetic properties such as enhanced metabolic stability.[1] Consequently, 1,3,4-oxadiazole derivatives have garnered substantial attention in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]

The subject of this guide, this compound, incorporates a 4-chlorophenyl substituent, a common feature in many bioactive molecules that can influence lipophilicity and binding interactions with biological targets. The synthesis and characterization of this specific analogue provide a foundational case study for the broader class of 2,5-disubstituted 1,3,4-oxadiazoles.

Synthesis of this compound

The construction of the 1,3,4-oxadiazole ring is most commonly achieved through the cyclization of N-acylhydrazones or diacylhydrazines.[5][6] These reactions typically involve dehydration or oxidation. This section details a prevalent and reliable two-step synthetic route commencing from 4-chlorobenzoic acid.

Synthetic Strategy: A Two-Step Approach

The chosen methodology involves two key transformations:

-

Formation of 4-Chlorobenzohydrazide: The initial step is the conversion of 4-chlorobenzoic acid to its corresponding acid hydrazide. This is a critical intermediate for the subsequent cyclization step.

-

Cyclization to form the 1,3,4-Oxadiazole Ring: The 4-chlorobenzohydrazide is then reacted with a suitable one-carbon source, followed by cyclodehydration to yield the target this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 4-Chlorobenzohydrazide

This protocol is adapted from standard procedures for the synthesis of acid hydrazides from carboxylic acids.

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Esterification:

-

To a solution of 4-chlorobenzoic acid (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-chlorobenzoate.

-

-

Hydrazinolysis:

-

Dissolve the crude methyl 4-chlorobenzoate in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) dropwise to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the formation of the product by TLC.[2]

-

After completion, cool the reaction mixture to room temperature. The product, 4-chlorobenzohydrazide, will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Part B: Synthesis of this compound

This protocol describes a common method for the cyclization of an acid hydrazide to a 1,3,4-oxadiazole.[2][7]

Materials:

-

4-Chlorobenzohydrazide

-

Triethyl orthoformate

-

Phosphorus oxychloride (POCl₃) (alternative cyclizing agent)[2]

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

A mixture of 4-chlorobenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 12-18 hours.

-

The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Alternative Cyclization using Phosphorus Oxychloride:

-

A mixture of 4-chlorobenzohydrazide (1 equivalent) and an equimolar amount of a suitable carboxylic acid (in this case, formic acid would be the simplest to yield an unsubstituted 5-position, though this is less common for producing the title compound directly) or an aldehyde (to form a hydrazone intermediate) is refluxed in an excess of phosphorus oxychloride for 2-4 hours.[2]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is then purified by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₅ClN₂O[8] |

| Molecular Weight | 180.59 g/mol [8] |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity, typically reported in the literature |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1610-1500 | C=N and C=C stretching (aromatic and oxadiazole ring) |

| ~1250-1020 | C-O-C stretching (oxadiazole ring) |

| ~850-800 | C-H out-of-plane bending (para-disubstituted benzene) |

| ~750-700 | C-Cl stretching |

The absence of a strong C=O stretching band (around 1650-1700 cm⁻¹) from the starting hydrazide and the appearance of the characteristic C=N and C-O-C stretching bands of the oxadiazole ring are key indicators of a successful reaction.[9][10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A multiplet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons of the 4-chlorophenyl group and the proton on the oxadiazole ring. The protons on the chlorophenyl ring will likely appear as two doublets due to their symmetry. The single proton on the oxadiazole ring will appear as a singlet.[11][12]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule.

-

Signals for the two carbons of the oxadiazole ring are expected in the range of δ 155-165 ppm.[13]

-

Signals for the carbons of the 4-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be shifted downfield.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Impact (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (180.59). An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak is expected due to the presence of the chlorine-37 isotope.[9] Common fragmentation patterns may involve the cleavage of the oxadiazole ring.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light (254 nm).[2]

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: A typical workflow for the characterization of the synthesized compound.

Safety Considerations

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.

-

Organic solvents such as methanol, ethanol, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide has outlined a reliable and well-established pathway for the synthesis of this compound, a molecule of interest in the field of medicinal chemistry. The detailed experimental protocols and comprehensive characterization methods provide a solid foundation for researchers to produce and validate this compound. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 2,5-disubstituted 1,3,4-oxadiazole derivatives, facilitating the exploration of this important class of heterocyclic compounds in drug discovery and development.

References

-

National Center for Biotechnology Information. (2023). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. Available at: [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

-

MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

National Center for Biotechnology Information. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

-

SciSpace. (2020). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. Available at: [Link]

-

Royal Society of Chemistry. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Semantic Scholar. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Available at: [Link]

-

National Center for Biotechnology Information. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem. Available at: [Link]

-

MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]

-

Semantic Scholar. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Available at: [Link]

-

SpectraBase. 2-(4-Chlorophenyl)imidazo[2,1-b][2][5][7]oxadiazol-5,6-dione - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

ResearchGate. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Available at: [Link]

-

Beilstein Journals. (2018). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available at: [Link]

-

National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Available at: [Link]

-

Longdom Publishing. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Research and Reviews. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

SpectraBase. 2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. Available at: [Link]

-

SpectraBase. This compound - Optional[17O NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

-

PubChemLite. 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]

-

MDPI. (2021). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available at: [Link]

-

SpectraBase. 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Semantic Scholar. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Available at: [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

- 4. ijper.org [ijper.org]

- 5. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

The Pharmacological Versatility of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide

Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and participating in hydrogen bonding interactions with biological targets.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[3][4][5] The incorporation of a 2-(4-chlorophenyl) substituent onto the 1,3,4-oxadiazole core often plays a crucial role in modulating the pharmacological profile of these molecules. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies for this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including those bearing a 2-(4-chlorophenyl) group, is a well-established area of organic chemistry. A common and efficient method involves the cyclization of a diacylhydrazine intermediate. This is typically achieved by reacting a carboxylic acid hydrazide with an aroyl chloride, followed by dehydration using a suitable agent such as phosphoryl chloride, sulfuric acid, or acetic anhydride.[6]

An alternative one-step method involves the direct reaction of carboxylic acids with acylhydrazides, although this may require longer reaction times and can lead to the formation of by-products.[6] The general synthetic pathway often starts from a readily available starting material like 4-chlorobenzhydrazide, which can be reacted with various aromatic aldehydes or carboxylic acids to introduce diversity at the 5-position of the oxadiazole ring.[7]

Illustrative Synthetic Workflow

Caption: General synthetic scheme for this compound derivatives.

Diverse Biological Activities and Mechanisms of Action

The this compound scaffold has been incorporated into a multitude of derivatives that exhibit a broad range of pharmacological activities. The following sections delve into the key biological effects, underlying mechanisms, and supporting data for these compounds.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are recognized for their potent anticancer activities, which are often attributed to their ability to target various enzymes and proteins involved in cancer cell proliferation.[8] The presence of the 2-(4-chlorophenyl) group can significantly influence the cytotoxic potential of these compounds.

Mechanisms of Action:

-

Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[8][9] For instance, some derivatives act as inhibitors of HDAC8, an enzyme overexpressed in certain cancers, leading to cell cycle arrest and apoptosis.[10]

-

Growth Factor Receptor Inhibition: Inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR) is another key mechanism.[9] Molecular docking studies have shown that the 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole scaffold can fit into the active site of EGFR tyrosine kinase.[11]

-

Induction of Apoptosis: Many of these derivatives induce programmed cell death (apoptosis) in cancer cells.[12] This is often a downstream effect of enzyme or receptor inhibition.

-

Inhibition of Angiogenesis: Some derivatives have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis.[9]

Data Summary: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [12] |

| 3e | MDA-MB-231 (Breast) | Not specified (reduced viability) | [9] |

| 4c | Various | Not specified (high growth inhibition) | [11] |

| 27 | HeLa (Cervical) | 7.52 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[13] The 2-(4-chlorophenyl) derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Action:

The exact antimicrobial mechanisms are often multifaceted and can involve:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

-

Disruption of Cell Membrane: The lipophilic nature of the 2-(4-chlorophenyl) group can facilitate the interaction with and disruption of the microbial cell membrane.

-

Inhibition of Nucleic Acid and Protein Synthesis: Interference with essential cellular processes like DNA replication and protein synthesis can lead to microbial cell death.

-

Biofilm Inhibition: Certain derivatives have been shown to prevent the formation of bacterial biofilms, which are crucial for chronic infections.[1]

Data Summary: In Vitro Antimicrobial Activity

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| OZE-III | Staphylococcus aureus | Not specified | 8-32 | [1] |

| 4a, 4b, 4c | MRSA | Not specified | 62 | [14] |

| 5a, 5e | Various bacteria and fungi | Good activity | Not specified | [15] |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity of 0.5 McFarland units (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory properties.[16][17]

Mechanisms of Action:

-

COX Inhibition: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Molecular docking studies have shown that some oxadiazole derivatives can bind to the active site of COX-2.[18]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide.[18]

Data Summary: In Vitro Anti-inflammatory Activity

| Compound ID | Assay | % Inhibition | Reference |

| Ox-6f | Albumin denaturation | 74.16 | [18] |

| 21c | Carrageenan-induced paw edema | 59.5 | [19] |

| C4 | Carrageenan-induced paw edema | Good activity | [17] |

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for the development of anticonvulsant agents.[20]

Mechanisms of Action:

-

Modulation of GABAergic Neurotransmission: Some derivatives are thought to exert their anticonvulsant effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[20]

-

Interaction with Voltage-gated Sodium Channels: Another potential mechanism is the blockade of voltage-gated sodium channels, which would reduce neuronal excitability.

Data Summary: In Vivo Anticonvulsant Activity

| Compound ID | Animal Model | Activity | Reference |

| O1 | MES and PTZ | Significant | [7] |

| C4, C5 | MES and PTZ | Significant | [20] |

Illustrative Signaling Pathway: Potential Anticancer Mechanism

Sources

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 11. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. auctoresonline.org [auctoresonline.org]

- 15. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Rigorous Structural Elucidation

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutic agents due to its diverse biological activities.[1][2][3] The compound 2-(4-Chlorophenyl)-1,3,4-oxadiazole represents a fundamental structure within this class, combining the electron-deficient oxadiazole ring with a halogenated aromatic system. Its synthesis and the development of its derivatives require unambiguous structural confirmation, a task that relies on the synergistic application of multiple spectroscopic techniques.

This guide provides an in-depth, field-proven perspective on the comprehensive spectroscopic analysis of this compound. Moving beyond a mere recitation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation. The objective is to present a self-validating analytical workflow, demonstrating how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) converge to provide an irrefutable structural assignment for researchers in drug discovery and chemical synthesis.

Molecular Blueprint: Functional Group Assessment

Before delving into the spectral data, a preliminary assessment of the molecule's structure is crucial. It is composed of two key moieties:

-

A 1,3,4-oxadiazole ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring is known for its chemical stability and its influence on the molecule's electronic properties.

-

A 4-chlorophenyl group: A para-substituted benzene ring attached to the C2 position of the oxadiazole ring. The chlorine atom, an electron-withdrawing group, and the specific substitution pattern will create distinct and predictable spectral signatures.

This foundational understanding allows us to anticipate the characteristic signals we expect to observe in each analytical technique.

I. Infrared (IR) Spectroscopy: Mapping the Vibrational Landscape

Causality & Experimental Rationale: IR spectroscopy is the initial, rapid, and non-destructive step for functional group identification. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes (stretching, bending) of covalent bonds. For this compound, our primary goal is to confirm the presence of the aromatic systems and the key bonds within the oxadiazole heterocycle. The selection of the Attenuated Total Reflectance (ATR) or KBr pellet method is based on obtaining a high-quality spectrum of a solid sample, minimizing interference from solvents.[1][4]

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small, representative amount of the crystalline this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak-picking analysis using the instrument's software.

Data Interpretation: Characteristic Absorption Bands

The resulting IR spectrum provides a distinct fingerprint of the molecule. The key is not just to find peaks, but to correlate them with the expected structural features in a logical, self-validating manner.

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Origin & Significance |

| 3100–3000 | C-H Stretch | Aromatic C-H bonds of the chlorophenyl ring. |

| 1615–1600 | C=N Stretch | Characteristic of the imine-like bond within the 1,3,4-oxadiazole ring.[5][6] |

| 1580–1470 | C=C Stretch | Aromatic ring stretching from the para-substituted phenyl group. |

| 1250–1200 | C-O-C Stretch | Asymmetric stretching of the ether-like linkage within the oxadiazole ring.[6] |

| 1090–1080 | C-O-C Stretch / Ring | Symmetric stretching or "breathing" mode of the oxadiazole ring.[5] |

| 850–830 | C-H Bend | Out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring. |

| 780–740 | C-Cl Stretch | Confirms the presence of the carbon-chlorine bond.[7] |

The combined presence of these bands provides strong, corroborative evidence for the major structural components: a para-substituted chlorophenyl ring and a 1,3,4-oxadiazole heterocycle.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Causality & Experimental Rationale: While IR confirms functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework. It provides definitive information on the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei. For a molecule with high symmetry like this compound, NMR is exceptionally powerful. The choice of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1][5] A high-field instrument (e.g., 400 MHz) is chosen to achieve better signal dispersion and resolution, which is essential for accurate coupling constant analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (TMS).

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to be simple and highly informative due to the molecule's symmetry. The para-substituted phenyl ring will present a classic AA'BB' system, which often appears as two distinct doublets.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.10 | Doublet (d) | ~8.8 Hz | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing oxadiazole ring, causing them to be deshielded and resonate downfield. They are split by their ortho neighbors (H-3', H-5'). |

| ~7.55 | Doublet (d) | ~8.8 Hz | 2H | H-3', H-5' | These protons are ortho to the chlorine atom and meta to the oxadiazole ring. They are less deshielded than H-2'/H-6'. They are split by their ortho neighbors (H-2', H-6'). |

Note: The exact chemical shifts can vary slightly based on the solvent and concentration.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C-5 (Oxadiazole) | Carbons in the 1,3,4-oxadiazole ring are highly deshielded due to the adjacent heteroatoms and aromaticity.[2][5] |

| ~164.0 | C-2 (Oxadiazole) | Similar to C-5, this carbon is in a highly deshielded environment. |

| ~138.0 | C-4' (C-Cl) | The carbon directly attached to the chlorine atom experiences a deshielding effect. |

| ~130.0 | C-3', C-5' | Aromatic carbons ortho to the chlorine atom. |

| ~128.5 | C-2', C-6' | Aromatic carbons meta to the chlorine atom. |

| ~123.0 | C-1' (ipso-C) | The ipso-carbon attached to the oxadiazole ring. Its chemical shift is influenced by the heterocyclic substituent. |

The observation of exactly six carbon signals (two for the oxadiazole and four for the symmetric chlorophenyl ring) is a powerful confirmation of the proposed molecular structure.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprint

Causality & Experimental Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through its fragmentation pattern. Electron Ionization (EI) is a robust "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible fragmentation that serves as a molecular fingerprint. The key self-validating feature for this specific molecule is the isotopic pattern of chlorine.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample using heat under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

Data Interpretation: Molecular Ion and Key Fragments

The mass spectrum provides the final pieces of the structural puzzle.

Molecular Formula: C₈H₅ClN₂O Exact Mass: 180.01

| m/z | Ion | Significance & Rationale |

| 180 / 182 | [M]⁺˙ | The molecular ion peak . The presence of a peak at m/z 182 with roughly one-third the intensity of the m/z 180 peak is definitive proof of the presence of one chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a critical self-validating data point. |

| 139 / 141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation . A major fragment resulting from the cleavage of the oxadiazole ring. Its isotopic pattern further confirms the presence of chlorine in this part of the molecule. |

| 111 / 113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation . Formed by the loss of a CO molecule from the 4-chlorobenzoyl cation. This fragment strongly supports the presence of the chlorophenyl moiety. |

The fragmentation pattern, particularly the formation of the chlorobenzoyl cation, is characteristic of 2-aryl substituted 1,3,4-oxadiazoles and provides irrefutable evidence of how the structural units are connected.[8][9]

IV. Integrated Analysis: From Data to Definitive Structure

No single technique provides the complete picture. The power of this analytical workflow lies in the convergence of evidence from all three methods.

Caption: Integrated workflow for the spectroscopic structural elucidation of this compound.

This workflow illustrates the logical progression:

-

IR Spectroscopy provides the initial checklist of functional groups, confirming we have the expected aromatic and heterocyclic components.

-

NMR Spectroscopy arranges these components into a precise connectivity map, confirming the para-substitution pattern and the overall molecular symmetry.

-

Mass Spectrometry provides the final, absolute validation by confirming the molecular weight and elemental composition (via the chlorine isotope pattern) and showing a fragmentation pattern consistent with the structure determined by NMR.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 4. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Section 1: The Rationale for Investigating 1,3,4-Oxadiazole Scaffolds in Oncology

An In-Depth Technical Guide to the Preliminary Anticancer Screening of 2-(4-Chlorophenyl)-1,3,4-oxadiazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary anticancer screening of the novel compound this compound. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible investigational workflow.

The quest for novel anticancer agents is a paramount challenge in global health.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents.[2] Among these, the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, has garnered significant attention for its remarkable biological versatility.[2][3]

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][4] Their antiproliferative effects are often attributed to a variety of mechanisms, such as the inhibition of crucial enzymes (e.g., kinases, histone deacetylases), growth factors, and their ability to induce programmed cell death (apoptosis).[1][4][5] The stability and capacity of the 1,3,4-oxadiazole scaffold to engage with biological targets through hydrogen bonds and π-π interactions make it an attractive pharmacophore in drug design.[6] This guide focuses specifically on this compound, a representative of this promising class of compounds, outlining a systematic approach to its initial evaluation as a potential anticancer agent.

Section 2: Synthesis and Structural Verification

The first critical step in any screening campaign is the synthesis and rigorous characterization of the compound of interest. A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazine precursors.

Representative Synthesis Protocol

A plausible synthetic route to this compound begins with the reaction of 4-chlorobenzohydrazide with an appropriate acylating agent, followed by cyclization. For instance, condensation with an acid chloride or anhydride in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is a well-established method.[7]

Step 1: Formation of the Diacylhydrazine Intermediate

-

To a solution of 4-chlorobenzohydrazide in a suitable solvent (e.g., Dichloromethane, DMF), add an equimolar amount of a corresponding acid chloride (e.g., benzoyl chloride if synthesizing a 2-phenyl-5-(4-chlorophenyl) derivative) and a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to the 1,3,4-Oxadiazole Ring

-

The resulting diacylhydrazine intermediate is isolated and then refluxed with a dehydrating agent such as POCl₃.[7]

-

The reaction progress is again monitored by TLC. Upon completion, the reaction mixture is carefully quenched with ice water, and the precipitated solid is filtered, washed, and purified, typically by recrystallization from a solvent like ethanol.

Structural Characterization

It is imperative to confirm the identity and purity of the synthesized compound before biological evaluation. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups of the oxadiazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Elemental Analysis: To verify the percentage composition of C, H, and N.

Section 3: In Vitro Preliminary Anticancer Screening

In vitro screening is the foundational phase for assessing the cytotoxic potential of a new chemical entity.[8][9] It provides a rapid and cost-effective method to identify promising compounds and prioritize them for further, more complex studies.[8]

Rationale and Experimental Design

The primary goal of this stage is to determine the compound's ability to inhibit the growth of cancer cells and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A well-designed experiment includes a panel of diverse cancer cell lines, a non-cancerous cell line for selectivity assessment, and appropriate controls.

Caption: High-level workflow for preliminary in vitro anticancer screening.

Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10]

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous line (e.g., HEK293).[1][5][11]

-

Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO, isopropanol).[12]

-

96-well microplates, sterile.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the test compound. Include wells for:

-

Untreated Control (cells with fresh medium only).

-

Vehicle Control (cells treated with the highest concentration of DMSO used).

-

Positive Control (cells treated with serial dilutions of Doxorubicin).

-

Blank Control (medium only, no cells).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12][14] Viable cells will form visible purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

Determine IC₅₀ Value: Plot the percent viability against the logarithm of the compound concentration. The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50% and can be determined using non-linear regression analysis.[9]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 5.3 |

| A549 | Lung Carcinoma | 12.2 ± 1.1 | 3.7 |

| HepG2 | Hepatocellular Carcinoma | 6.1 ± 0.5 | 7.4 |

| HEK293 | Non-Cancerous Kidney | 45.1 ± 3.9 | - |

| Doxorubicin | (Positive Control) | 0.9 ± 0.1 (on MCF-7) | N/A |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Preliminary Mechanistic Insights: Apoptosis and Cell Cycle Analysis

If the compound shows promising cytotoxicity, the next logical step is to investigate its mode of action. Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis or causing cell cycle arrest.[15][16]

Apoptosis Induction:

-

Principle: Apoptosis can be detected using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Brief Protocol: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI, incubate in the dark, and analyze immediately by flow cytometry.

Cell Cycle Arrest:

-

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring fluorescence intensity using flow cytometry.

-

Brief Protocol: Treat cells with the compound at its IC₅₀ concentration. After incubation, harvest and fix the cells (e.g., with cold 70% ethanol). Wash and treat with RNase A to remove RNA, then stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.[7]

Caption: A potential p53-mediated intrinsic apoptosis pathway for 1,3,4-oxadiazoles.[17][18]

Section 4: In Vivo Preliminary Screening Models

Compounds that demonstrate significant and selective in vitro activity must be evaluated in vivo to assess their efficacy and tolerability within a complex biological system.[9][19][20]

Human Tumor Xenograft Model

This is the most common model for preclinical in vivo anticancer drug screening.[8] It involves implanting human tumor cells into immunodeficient mice to prevent rejection of the foreign cells.[9][20]

Methodology Overview:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.[21]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.

-

Compound Administration: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (dose and frequency) should be determined from prior maximum tolerated dose (MTD) studies. A vehicle control group is essential.

-

Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups to the control group.

The Hollow Fiber Assay (HFA)

Developed by the National Cancer Institute (NCI), the HFA is a rapid in vivo assay that bridges the gap between in vitro and traditional xenograft models.[19] It allows for the simultaneous evaluation of a compound against multiple cell lines in two different physiological compartments (subcutaneous and intraperitoneal) within the same animal.[8][19]

Principle:

-

Cancer cells are grown inside semipermeable, biocompatible hollow fibers.

-

These fibers are implanted into mice, typically both subcutaneously and intraperitoneally.

-

The mice are treated with the test compound for a short period (e.g., 4 days).

-

The fibers are then retrieved, and the viable cell mass inside is determined using a cytotoxicity assay (e.g., MTT). The results provide an early indication of a compound's in vivo activity.

Section 5: Conclusion and Future Directions

This guide outlines a logical and robust progression for the preliminary anticancer screening of this compound. A positive outcome from this screening cascade—characterized by potent and selective in vitro cytotoxicity, a plausible mechanism of action, and demonstrable in vivo efficacy in a preliminary model—provides a strong rationale for advancing the compound into more comprehensive preclinical development. This would include detailed mechanism-of-action studies, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models. The 1,3,4-oxadiazole scaffold continues to be a rich source of potential therapeutic agents, and a systematic screening approach is critical to unlocking its full potential in oncology.

References

A comprehensive, numbered list of all authoritative sources cited within this guide.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central. Available at: [Link]

-

Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Bentham Science. Available at: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

In vivo screening models of anticancer drugs. CORE. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Sciforum. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PubMed Central. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. Available at: [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Semantic Scholar. Available at: [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]

-

(PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Novel 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Induce Apoptosis in HepG2 Cells Through p53 Mediated Intrinsic Pathway. ResearchGate. Available at: [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. Available at: [Link]

-

Evaluation Of Apoptosis Inducing Activity Of An Oxadiazole Based Potential Anticancer Compound. International Journal of PharmTech Research. Available at: [Link]

-

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. MDPI. Available at: [Link]

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. Available at: [Link]

Sources

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [biointerfaceresearch.com]

- 3. ijfmr.com [ijfmr.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpbs.com [ijpbs.com]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Evaluation of 2-(4-Chlorophenyl)-1,3,4-oxadiazole Analogues

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological activity through hydrogen bonding interactions and improve pharmacokinetic profiles.[3]

This guide provides a comprehensive technical overview of the methodologies employed in the antimicrobial evaluation of a specific subclass of these compounds: 2-(4-Chlorophenyl)-1,3,4-oxadiazole analogues. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the antimicrobial efficacy of these promising molecules.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] Its derivatives have demonstrated a wide spectrum of biological activities, making it a "privileged scaffold" in drug discovery.[1] The presence of this moiety can influence a molecule's polarity and flexibility, which are critical for effective interaction with biological targets.[5] In the context of antimicrobial agents, 1,3,4-oxadiazole derivatives have been shown to target various essential pathways in bacteria and fungi.[5]

The general structure of the this compound analogues discussed in this guide is characterized by the presence of a 4-chlorophenyl group at the 2-position of the oxadiazole ring, with various substituents at the 5-position. The chlorine atom on the phenyl ring can significantly impact the electronic and lipophilic properties of the molecule, often enhancing its antimicrobial activity.

Caption: General chemical structure of this compound analogues.

Synthesis of this compound Analogues: A Generalized Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry.[6] A common and efficient method involves the cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines.[4] The general synthetic pathway to obtain the target this compound analogues typically starts from 4-chlorobenzoic acid.

Caption: A typical synthetic route for this compound analogues.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a new chemical entity for antimicrobial properties is to determine its in vitro activity against a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] This method is highly standardized and allows for the testing of multiple compounds against various organisms in a high-throughput manner.[9]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Antimicrobial Stock Solutions:

-

Accurately weigh the this compound analogue and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution. The stock solution should be stored at an appropriate temperature (e.g., -20°C) until use.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This can be visually compared or measured using a nephelometer.[9]

-

This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Microtiter Plate Preparation:

-

Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[11]

-

In the first column of wells, add 100 µL of the antimicrobial stock solution (or a working dilution).

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[11] Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).[11]

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

-

-

Interpretation of Results:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12][13] It is a valuable tool for preliminary screening and for visualizing the inhibitory effect of a compound.[14][15]

Experimental Protocol: Agar Disk Diffusion Assay

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[15]

-

Allow the plate to dry for a few minutes.

-

-

Application of Antimicrobial Disks:

-

Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the this compound analogue solution.

-

Aseptically place the impregnated disks on the surface of the inoculated MHA plate.[12] Ensure firm contact with the agar.

-

Place disks sufficiently far apart to prevent overlapping of the inhibition zones.[12]

-

-

Incubation and Interpretation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

-

The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.[16]

-

Part 2: Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound analogues is significantly influenced by the nature of the substituent at the 5-position of the oxadiazole ring. By synthesizing and testing a library of these compounds, researchers can elucidate key structure-activity relationships.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Analogues

| Compound ID | R-Group at 5-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |

| OXA-Cl-01 | -H | 64 | >128 | 8 |

| OXA-Cl-02 | -CH₃ | 32 | 128 | 12 |

| OXA-Cl-03 | -OCH₃ | 16 | 64 | 16 |

| OXA-Cl-04 | -NO₂ | 8 | 32 | 20 |

| OXA-Cl-05 | -N(CH₃)₂ | 128 | >128 | 6 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | 30 |

This is a hypothetical table for illustrative purposes.

From such data, one can infer that electron-withdrawing groups (like -NO₂) at the 5-position may enhance antimicrobial activity, while bulky, electron-donating groups (like -N(CH₃)₂) might be detrimental. These insights are crucial for guiding the rational design of more potent analogues.

Part 3: Potential Mechanisms of Action

While the precise mechanism of action for each new analogue needs to be experimentally determined, 1,3,4-oxadiazole derivatives have been reported to interfere with several essential bacterial processes.[5] Potential targets include:

-

Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.

-

Protein Synthesis: Interference with ribosomal function or essential enzymes like peptide deformylase.[4]

-

Nucleic Acid Synthesis: Inhibition of DNA gyrase or other enzymes involved in DNA replication and repair.[1]

-

Cell Membrane Integrity: Disruption of the bacterial cell membrane potential.

Further studies, such as molecular docking and specific enzyme inhibition assays, are necessary to elucidate the exact mechanism of action for promising lead compounds.[4]

Conclusion and Future Directions

The antimicrobial evaluation of this compound analogues is a systematic process that begins with robust in vitro susceptibility testing. The data generated from these assays are fundamental for identifying promising lead compounds and for understanding the structure-activity relationships that govern their antimicrobial efficacy. Future research should focus on optimizing the lead structures to enhance their potency and selectivity, elucidating their mechanisms of action, and evaluating their efficacy in in vivo models of infection. The 1,3,4-oxadiazole scaffold continues to be a rich source of novel antimicrobial candidates in the ongoing fight against drug-resistant pathogens.

References

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

PubMed. (n.d.). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Bio-protocol. (n.d.). MIC determination by broth microdilution. Retrieved from [Link]

-

FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

Semantic Scholar. (2013, December 21). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Retrieved from [Link]

-

NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved from [Link]

-

JOCPR. (n.d.). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved from [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. bio-protocol.org [bio-protocol.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. asm.org [asm.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

Introduction: The Privileged Scaffold and the Rise of a Candidate Molecule

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Chlorophenyl)-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups make it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] The introduction of a 4-chlorophenyl substituent at the 2-position often enhances these biological effects, creating a class of molecules with significant therapeutic potential.[5]

This guide provides a comprehensive framework for investigating the mechanism of action (MOA) of a specific derivative, this compound. As drug development professionals, our goal extends beyond simply observing a biological effect; we must dissect the intricate molecular interactions that drive it. This document outlines a logical, multi-tiered experimental strategy, moving from broad cellular phenotyping to specific target identification and pathway analysis. The protocols and rationale described herein are designed to build a robust, evidence-based understanding of the molecule's therapeutic potential.

Part 1: Initial Biological Characterization - From Cytotoxicity to Cellular Fate